2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one
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Overview
Description
This compound belongs to a class of chemicals that incorporate elements of spirocyclic piperidine and azetidine or pyrrolidine ring systems, known for their significance in pharmaceutical chemistry. These compounds are often explored for their potential as bioactive molecules due to their unique structural features.
Synthesis Analysis
The synthesis of related methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed, highlighting methods for functionalization via reductive amination, amidation, or other chemistry. The methyl-substituted spiroazetidine and spiropyrrolidines were synthesized through nitrile lithiation/alkylation and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016).
Molecular Structure Analysis
Structural and conformational studies of related esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol were conducted using NMR spectroscopy and X-ray diffraction, indicating a flattened chair-chair conformation for these compounds (Iriepa et al., 1995).
Chemical Reactions and Properties
The reaction involving 2- and 4-(arylmethylideneamino)phenols with Reformatsky reagent to form 2-azaspiro[3.5]nonan-1-ones showcases the typical chemical behavior of these compounds, demonstrating their reactivity and potential for further functionalization (Nikiforova et al., 2021).
Physical Properties Analysis
While specific data on the physical properties of "2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one" is not directly available, studies on similar compounds provide insights into their crystalline structure, solubility, melting points, and more. For instance, the crystalline structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate was analyzed, showing hydrogen-bonded dimers stabilized by C-H...π and C-H...O interactions (Khan et al., 2013).
properties
IUPAC Name |
2-[2-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-18-6-4-8-20(12-18)28-16-19-7-5-11-24(14-19)22(27)15-25-17-23(13-21(25)26)9-2-3-10-23/h4,6,8,12,19H,2-3,5,7,9-11,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJDJXYTSJJJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)CN3CC4(CCCC4)CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{3-[(3-Methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one |
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